molecular formula C14H11NO B1207956 10-Methyl-9(10H)-acridone CAS No. 719-54-0

10-Methyl-9(10H)-acridone

Cat. No.: B1207956
CAS No.: 719-54-0
M. Wt: 209.24 g/mol
InChI Key: XUVKSPPGPPFPQN-UHFFFAOYSA-N
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Description

10-Methyl-9(10H)-acridone is an organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry and material science

Scientific Research Applications

10-Methyl-9(10H)-acridone has several scientific research applications:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

10-Methylacridin-9(10H)-one plays a significant role in biochemical reactions, particularly in the context of surface-enhanced Raman scattering (SERS) and near-infrared (NIR) biomedical imaging . This compound interacts with enzymes, proteins, and other biomolecules, enhancing their detection and imaging capabilities. For instance, 10-Methylacridin-9(10H)-one has been used to modify gold nanostars, resulting in strong SERS signals that can be detected at sub-picomole levels . These interactions are primarily based on the resonance effect between the electronic absorption band of the Raman reporters and the excitation wavelength of the laser source.

Cellular Effects

10-Methylacridin-9(10H)-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In live-cell imaging experiments, this compound has demonstrated its potential in delineating cancer cells . By enhancing the sensitivity and selectivity of SERS-based detection, 10-Methylacridin-9(10H)-one aids in the visualization of cellular structures and processes, thereby providing valuable insights into cellular function and behavior.

Molecular Mechanism

At the molecular level, 10-Methylacridin-9(10H)-one exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For example, it has been shown to interact with alkaline phosphatase, a key enzyme in various biochemical pathways . The binding of 10-Methylacridin-9(10H)-one to alkaline phosphatase results in the hydrolysis of the enzyme’s phosphate group, leading to a decomposition reaction that releases photons. This reaction is highly sensitive and can be used for the quantitative detection of alkaline phosphatase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Methylacridin-9(10H)-one can change over time due to factors such as stability and degradation. Studies have shown that this compound exhibits good stability and can maintain its activity over extended periods . Long-term effects on cellular function may vary depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of 10-Methylacridin-9(10H)-one in animal models can vary with different dosages. While low doses may enhance cellular imaging and detection capabilities, high doses could potentially lead to toxic or adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

10-Methylacridin-9(10H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with alkaline phosphatase plays a crucial role in the hydrolysis of phosphate groups, affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, 10-Methylacridin-9(10H)-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, thereby affecting its activity and function . The compound’s ability to enhance SERS signals makes it a valuable tool for studying cellular transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of 10-Methylacridin-9(10H)-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it determines the specific cellular processes and pathways that the compound can influence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-9(10H)-acridone can be efficiently achieved through a Cu-catalyzed intramolecular oxidative C(sp2)-H amination of 2-(methylamino)benzophenones. This reaction uses O2 as the sole oxidant and proceeds under moderate to good yields . The reaction conditions typically involve the use of copper catalysts and specific reaction temperatures to facilitate the intramolecular cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using industrial-grade reagents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-9(10H)-acridone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the acridine core, leading to the formation of dihydroacridine derivatives.

    Substitution: The methyl group and other positions on the acridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like O2, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions include various acridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Comparison with Similar Compounds

10-Methyl-9(10H)-acridone can be compared with other acridine derivatives such as:

    Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Used as an antiseptic and for its antibacterial properties.

    Acriflavine: Utilized for its antiseptic and antiviral properties.

Properties

IUPAC Name

10-methylacridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVKSPPGPPFPQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222159
Record name 10-Methylacridin-9(10H)-one
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 10-Methylacridone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033000
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

719-54-0
Record name N-Methylacridone
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Record name 10-Methylacridin-9(10H)-one
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Record name N-Methylacridone
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Record name 10-Methylacridin-9(10H)-one
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Record name 10-methylacridin-9(10H)-one
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Record name 10-Methylacridone
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Melting Point

199 - 200 °C
Record name 10-Methylacridone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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